molecular formula C11H16ClNO B7942563 2-[(Butylamino)methyl]-3-chlorophenol

2-[(Butylamino)methyl]-3-chlorophenol

Cat. No.: B7942563
M. Wt: 213.70 g/mol
InChI Key: ACZHRLIKZKQGNZ-UHFFFAOYSA-N
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Description

2-[(Butylamino)methyl]-3-chlorophenol is an organic compound with the molecular formula C11H16ClNO. It is characterized by a phenol group substituted with a butylamino methyl group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Butylamino)methyl]-3-chlorophenol typically involves the reaction of 3-chlorophenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(Butylamino)methyl]-3-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Butylamino)methyl]-3-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Butylamino)methyl]-3-chlorophenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

    2-[(Butylamino)methyl]-3-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    2-[(Butylamino)methyl]-3-fluorophenol: Contains a fluorine atom in place of chlorine.

    2-[(Butylamino)methyl]-3-iodophenol: Iodine atom substitution.

Uniqueness: 2-[(Butylamino)methyl]-3-chlorophenol is unique due to its specific reactivity profile and the types of reactions it can undergo. The presence of the chlorine atom provides distinct chemical properties compared to its bromine, fluorine, or iodine analogs, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2-(butylaminomethyl)-3-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-2-3-7-13-8-9-10(12)5-4-6-11(9)14/h4-6,13-14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZHRLIKZKQGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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